molecular formula C20H39BrO2 B14319853 2-[(15-Bromopentadecyl)oxy]oxane CAS No. 103687-89-4

2-[(15-Bromopentadecyl)oxy]oxane

Cat. No.: B14319853
CAS No.: 103687-89-4
M. Wt: 391.4 g/mol
InChI Key: UQAIPFIZBDELAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(15-Bromopentadecyl)oxy]oxane is an organic compound with the molecular formula C20H39BrO2 It consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom, with a bromopentadecyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(15-Bromopentadecyl)oxy]oxane typically involves the reaction of 15-bromopentadecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then converted to the final product by acid-catalyzed hydrolysis. The reaction conditions usually involve the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(15-Bromopentadecyl)oxy]oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted oxanes, depending on the nucleophile used.

    Oxidation Reactions: Products include oxides and other oxygenated derivatives.

    Reduction Reactions: Products include hydrocarbons and other reduced forms of the compound.

Scientific Research Applications

2-[(15-Bromopentadecyl)oxy]oxane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(15-Bromopentadecyl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The bromopentadecyl group can interact with hydrophobic regions of proteins, while the oxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(15-Bromopentadecyl)oxy]oxane is unique due to the presence of the long bromopentadecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where similar compounds may not be effective.

Properties

CAS No.

103687-89-4

Molecular Formula

C20H39BrO2

Molecular Weight

391.4 g/mol

IUPAC Name

2-(15-bromopentadecoxy)oxane

InChI

InChI=1S/C20H39BrO2/c21-17-13-10-8-6-4-2-1-3-5-7-9-11-14-18-22-20-16-12-15-19-23-20/h20H,1-19H2

InChI Key

UQAIPFIZBDELAX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.